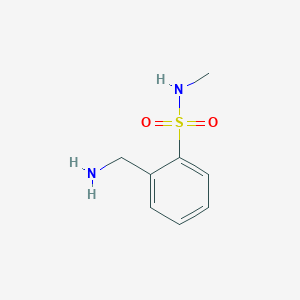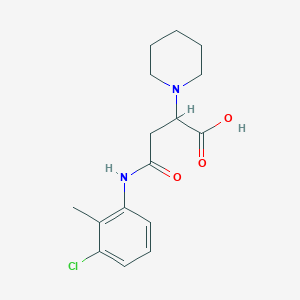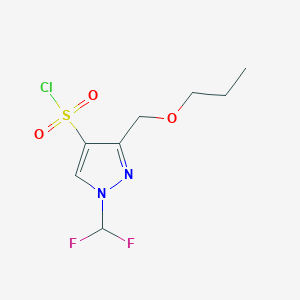![molecular formula C26H31N3O2 B2995359 1-烯丙基-4-(1-(2-(4-(叔丁基)苯氧基)乙基)-1H-苯并[d]咪唑-2-基)吡咯烷-2-酮 CAS No. 878692-30-9](/img/structure/B2995359.png)
1-烯丙基-4-(1-(2-(4-(叔丁基)苯氧基)乙基)-1H-苯并[d]咪唑-2-基)吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is an organic molecule that contains several functional groups, including an allyl group, a phenoxy group, a benzimidazole group, and a pyrrolidinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole and pyrrolidinone groups would likely contribute to the rigidity of the molecule, while the allyl and phenoxy groups could provide some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The allyl group could potentially undergo reactions with electrophiles, and the phenoxy group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .科学研究应用
The compound “1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” has several potential applications in scientific research due to its structural features. Below is a comprehensive analysis of six unique applications, each detailed in its own section:
Pharmaceutical Research
The benzimidazole core of the compound is a common motif in pharmaceutical drugs, known for its ability to bind to various biological targets. This compound could be investigated for its potential therapeutic effects, particularly as a modulator of biological pathways involving benzimidazoles .
作用机制
Target of Action
Given its structural similarity to other benzimidazole derivatives , it may interact with various enzymes and receptors in the body. Benzimidazoles are known to bind to a variety of biological targets, including tubulin in parasites, the H+/K+ ATPase (proton pump) in the stomach, and various receptors and enzymes .
Mode of Action
Benzimidazoles typically act through electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzimidazoles are known to interfere with the polymerization of tubulin into microtubules, disrupting cell division and leading to cell death in certain parasites . They can also inhibit the proton pump in the stomach, reducing acid secretion .
Pharmacokinetics
The presence of the sec-butyl phenoxy group may influence its lipophilicity and thus its absorption and distribution . The benzimidazole group may undergo metabolism in the liver .
Result of Action
Based on the known effects of benzimidazoles, it could potentially disrupt cell division in certain organisms or reduce stomach acid secretion .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For example, the pH of the stomach could affect the compound’s ionization state and thus its absorption
安全和危害
未来方向
属性
IUPAC Name |
4-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-4-14-28-18-21(17-25(28)30)26-27-23-8-6-7-9-24(23)29(26)15-16-31-22-12-10-20(11-13-22)19(3)5-2/h4,6-13,19,21H,1,5,14-18H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOLFFWWMQNTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide](/img/structure/B2995276.png)

![N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2995281.png)
![Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2995283.png)
![3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2995284.png)



![3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995292.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2995293.png)
![(1R,3S,4S)-3-Aminomethyl-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B2995294.png)
![8-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2995295.png)
![(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2995297.png)
